Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of functional groups such as the nitro, chloro, and thiadiazole moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitro and Chloro Groups: The nitro and chloro groups can be introduced through nitration and chlorination reactions, respectively. These reactions are usually carried out using concentrated nitric acid and chlorine gas or other chlorinating agents.
Amidation: The benzamido group is introduced via an amidation reaction, where the appropriate benzoyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine.
Thioester Formation: Finally, the ethyl thioacetate moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be reduced to form various derivatives, such as the conversion of the nitro group to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions involving the chloro group.
Scientific Research Applications
Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive functional groups.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, particularly those enzymes involved in bacterial cell wall synthesis or DNA replication.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of thiadiazole derivatives with various biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves several pathways:
Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.
DNA Interaction: The nitro and chloro groups can interact with DNA, potentially causing strand breaks or inhibiting replication.
Cell Membrane Disruption: The compound may disrupt cell membranes, leading to cell lysis and death, particularly in microbial cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Lacks the nitro group, which may reduce its reactivity and biological activity.
Ethyl 2-((5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Lacks the chloro group, which may affect its ability to participate in substitution reactions.
Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Has a different ester group, which may influence its solubility and reactivity.
Uniqueness
Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the combination of the nitro, chloro, and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal and industrial chemistry.
Biological Activity
Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives and features an ethyl acetate moiety along with a thiadiazole ring that is substituted with a 4-chloro-3-nitrobenzamide group. Its unique structure enhances its biological activity compared to simpler thiadiazole derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄ClN₃O₄S₂. The compound's structure can be represented as follows:
Component | Description |
---|---|
Thiadiazole Ring | Contains sulfur and nitrogen atoms, contributing to biological activity |
Chloro Group | Enhances lipophilicity and biological potency |
Nitro Group | Potentially increases reactivity and biological interactions |
Ethyl Acetate Moiety | Contributes to solubility and bioavailability |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
Antitumor Activity
The compound has been evaluated for its antitumor properties. Experimental data reveal that it exhibits cytotoxic effects against several cancer cell lines. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and modulation of signaling pathways related to inflammation and cell proliferation. The presence of both chloro and nitro substituents on the benzamide moiety is believed to enhance its potency against cancer cell lines while maintaining a favorable safety profile .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various pathogens including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 2: Antitumor Activity in Cell Lines
In another study focusing on antitumor activity, this compound was tested on human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. The results indicated IC50 values of 6.2 μM for HCT116 and 43.4 μM for MCF7 cells, demonstrating significant cytotoxicity .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with other thiadiazole derivatives is beneficial:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | Antimicrobial | Not specified |
Ethyl 2-(5-(methylbenzamido)-1,3,4-thiadiazol-2-yl)acetate | Antifungal | Not specified |
This compound | Antitumor | 6.2 (HCT116), 43.4 (MCF7) |
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chloro-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O5S2/c1-2-23-10(19)6-24-13-17-16-12(25-13)15-11(20)7-3-4-8(14)9(5-7)18(21)22/h3-5H,2,6H2,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKDRGCLCDVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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